molecular formula C17H23NO4 B3040388 (3R,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid CAS No. 197900-84-8

(3R,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

Número de catálogo: B3040388
Número CAS: 197900-84-8
Peso molecular: 305.4 g/mol
Clave InChI: UHRXHCZPUWORFZ-KBPBESRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3R,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 197900-84-8) is a chiral piperidine derivative widely used as a synthetic intermediate in pharmaceutical chemistry. Its structure features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen, a phenyl substituent at the C4 position, and a carboxylic acid moiety at C3 (Figure 1). The Boc group enhances solubility and stability during synthetic processes, while the stereochemistry (3R,4R) influences its reactivity and biological interactions .

Propiedades

IUPAC Name

(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRXHCZPUWORFZ-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and phenylacetic acid.

    Formation of Intermediate: The piperidine ring is functionalized to introduce the tert-butoxycarbonyl (Boc) protecting group and the phenyl group at the appropriate positions.

    Cyclization: The intermediate undergoes cyclization to form the piperidine ring with the desired stereochemistry.

    Final Steps: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

In an industrial setting, the production of (3R,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

(3R,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

(3R,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mecanismo De Acción

The mechanism of action of (3R,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Steroisomeric Variants

(3S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 197900-77-9)
  • Structural Difference : Diastereomer with inverted stereochemistry at C3 and C3.
  • Impact : Altered spatial arrangement affects binding affinity in chiral environments. For example, diastereomers may exhibit distinct pharmacokinetic profiles or off-target effects in drug candidates .
(3S,4R)-Isomer
  • Safety Profile : Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes (Category 2). Requires stringent handling protocols .

Substituent Modifications

(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid (CAS: 1310731-17-9)
  • Structural Difference : Methyl group replaces phenyl at C4.
  • Impact : Reduced steric bulk compared to phenyl enhances solubility but may lower target-binding specificity in receptor-mediated applications .
Fluorinated Analogs
  • Example : (3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid (CAS: 1864003-59-7).
    • Structural Feature : Fluorine at C3 introduces electronegativity, altering electronic distribution and metabolic stability.
    • Application : Fluorination often improves bioavailability and resistance to oxidative degradation in drug candidates .

Ring-System Variants

Pyrrolidine Derivatives
  • Example: (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid. Structural Difference: Five-membered pyrrolidine ring vs. six-membered piperidine.

Actividad Biológica

(3R,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including antiviral properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C17_{17}H23_{23}N O4_{4}
  • CAS Number : 104668-13-5

The compound features a piperidine ring substituted with a phenyl group and a tert-butoxycarbonyl (BOC) protecting group, which enhances its stability and solubility.

Antiviral Properties

Recent studies have highlighted the antiviral potential of (3R,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid within the broader class of 1,4,4-trisubstituted piperidines. Notably:

  • Inhibition of Coronavirus Proteases : This compound has been evaluated for its inhibitory activity against the main protease (Mpro_{pro}) of SARS-CoV-2. Although the inhibition was modest, in silico studies indicated potential binding to the catalytic site of Mpro_{pro} .
  • Activity Against Influenza Virus : The compound has shown low micromolar activity against influenza A/H1N1 virus, suggesting its utility in developing antiviral agents targeting multiple viral pathways .

The mechanism by which (3R,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid exerts its biological effects is linked to its ability to interact with viral proteins. The structural modifications provided by the BOC group and the phenyl substitution are crucial for enhancing bioactivity and selectivity against viral targets.

Synthesis Methods

The synthesis of (3R,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid typically involves several steps:

  • Starting Materials : The synthesis often begins with commercially available piperidone derivatives.
  • Ugi Reaction : A one-step Ugi reaction can be employed to generate a diverse library of 1,4,4-trisubstituted piperidines. This method allows for rapid assembly of complex structures from simple building blocks .
  • Enzymatic Resolution : Enzymatic resolution techniques can enhance yields and selectivity for the desired enantiomer, particularly important for compounds with chiral centers .

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundActivityFindings
(±)-cis-isoxazolidineEnzymatic ResolutionHigh yield achieved through enzymatic methods; effective for synthesizing targeted analogs.
1,4,4-Trisubstituted PiperidinesAntiviralLow μM activity against HCoV-229E; potential as a novel class of CoV inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(3R,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.